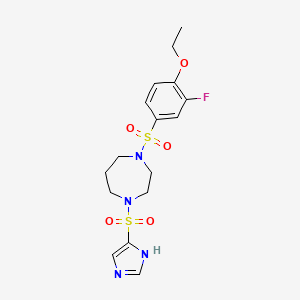
4-(2-Ethylsulfanylbenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Ethylsulfanylbenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a compound that belongs to the class of piperazinone derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 4-(2-Ethylsulfanylbenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one involves the inhibition of specific enzymes involved in various cellular processes. For example, the compound has been shown to inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. The compound has been shown to have inhibitory effects on various enzymes, as mentioned above. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, the compound has been shown to have antiviral effects against the hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(2-Ethylsulfanylbenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one in lab experiments is its high potency and specificity for target enzymes. This allows for more precise and accurate studies on the effects of enzyme inhibition. However, one limitation of using the compound is its potential toxicity, which can affect the results of experiments and limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 4-(2-Ethylsulfanylbenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one. One direction is the development of new derivatives of the compound with improved potency and selectivity for specific enzymes. Another direction is the investigation of the compound's potential as an antiviral agent against other viruses. Additionally, the compound's potential as a therapeutic agent for other diseases, such as Alzheimer's disease, could also be explored.
Méthodes De Synthèse
The synthesis of 4-(2-Ethylsulfanylbenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one involves the reaction of 5-fluoro-2-aminopyrimidine with 2-ethylsulfanylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperazine to form the final product. This method has been optimized to yield high purity and yield of the compound.
Applications De Recherche Scientifique
4-(2-Ethylsulfanylbenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has been studied for its potential applications in medicinal chemistry. It has been shown to have inhibitory effects on various enzymes such as tyrosine kinases, which are involved in the development of cancer. The compound has also been studied for its potential as an antiviral agent, particularly against the hepatitis C virus.
Propriétés
IUPAC Name |
4-(2-ethylsulfanylbenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O2S/c1-2-25-14-6-4-3-5-13(14)16(24)21-7-8-22(15(23)11-21)17-19-9-12(18)10-20-17/h3-6,9-10H,2,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDOUQFGCATPDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B3010104.png)


![4-fluoro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide](/img/structure/B3010109.png)

![Methyl pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B3010114.png)
![4-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B3010115.png)


![Methyl 2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]-5-methoxybenzoate](/img/structure/B3010122.png)

![(1-Methoxycyclopropyl)methyl 9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B3010125.png)